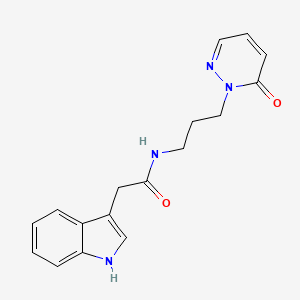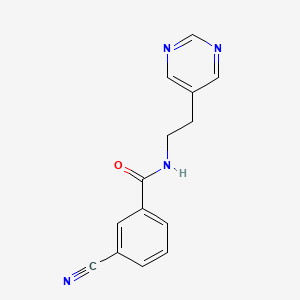
3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups can affect the course of the Dimroth rearrangement .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
A study highlighted the synthesis and evaluation of a benzamide derivative bearing a cyanopyridyl moiety as a potent histone deacetylase (HDAC) inhibitor. This compound demonstrated significant anti-proliferative activity in cell-based assays, indicating its potential for cancer treatment applications (Andrews et al., 2008).
Antimicrobial Activity
Another research focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their utility in developing new antimicrobial agents (Hossan et al., 2012).
Melanoma Cytotoxicity
A particular study on benzamide derivatives conjugated with alkylating cytostatics revealed selective cytotoxicity towards melanotic melanoma, emphasizing the potential for targeted drug delivery systems in melanoma therapy (Wolf et al., 2004).
Antibiotic and Antibacterial Drugs Synthesis
Research into the synthesis of new antibiotic and antibacterial drugs involved thiophene-2-carboxamide derivatives, demonstrating the wide-ranging biological activities of pyrimidine compounds and highlighting their importance in drug development (Ahmed, 2007).
Green Chemistry Approach to Pharmacophores Synthesis
A catalytic four-component reaction was reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of pharmacologically important compounds. This method represents a green chemistry approach, characterized by reduced catalyst loading and easy purification, showing the evolution towards more sustainable practices in chemical synthesis (Shi et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of This compound It’s known that similar compounds undergo processes like the dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds are known to affect a variety of biological activities , suggesting that this compound could also interact with multiple pathways.
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit a variety of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that numerous factors can affect the course of reactions involving similar compounds , suggesting that environmental factors could also influence the action of this compound.
Propiedades
IUPAC Name |
3-cyano-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWNSTXMPWOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

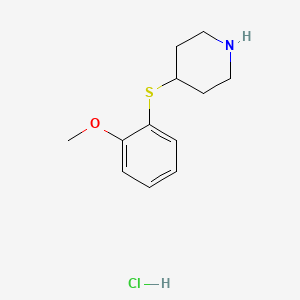
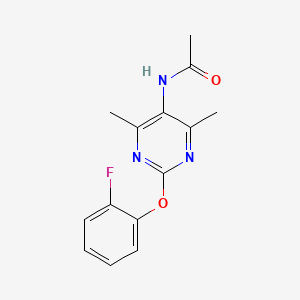

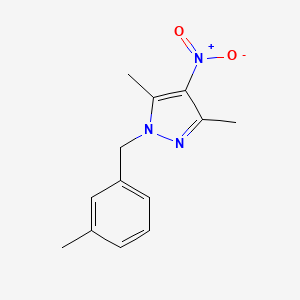
![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)

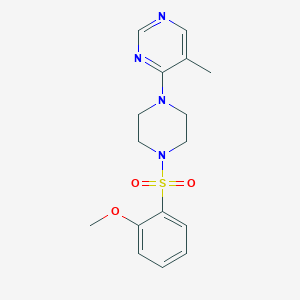

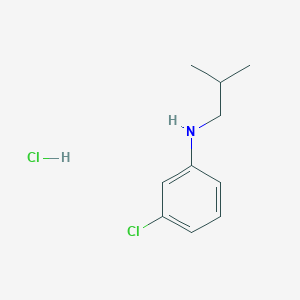

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)
